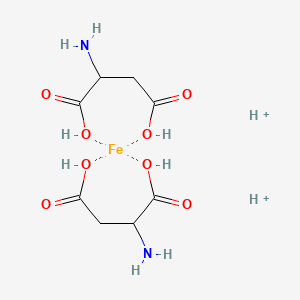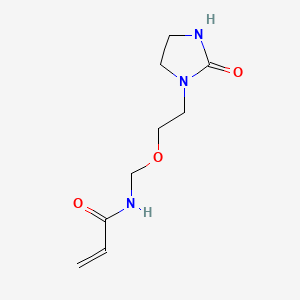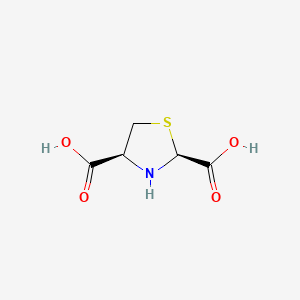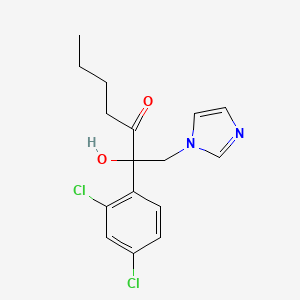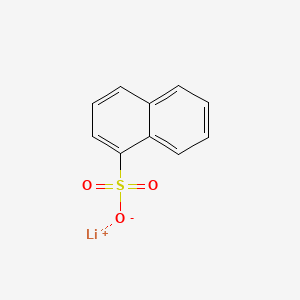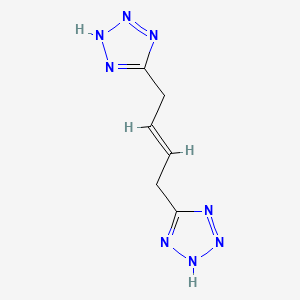
5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is a compound with the molecular formula C6H8N8. It is a bistetrazole derivative, characterized by the presence of two tetrazole rings connected by a but-2-ene-1,4-diyl linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2-butene with sodium azide, followed by cyclization to form the tetrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place due to the potentially hazardous nature of the reagents and intermediates involved .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its energetic properties.
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives.
Substitution: The tetrazole rings can undergo substitution reactions with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds .
Aplicaciones Científicas De Investigación
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of high-energy materials and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole rings can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicine .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis-1H-tetrazole: Similar in structure but with an ethene linker instead of butene.
5,5’-(1,4-Phenylene)bis-1H-tetrazole: Contains a phenylene linker, offering different electronic properties.
5,5’-(Methane-1,1-diyl)bis-1H-tetrazole: Features a methane linker, resulting in different steric and electronic effects.
Uniqueness
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is unique due to its butene linker, which provides specific steric and electronic properties that can influence its reactivity and stability. This makes it particularly suitable for applications requiring high-energy materials and specific coordination chemistry .
Propiedades
Número CAS |
83721-35-1 |
|---|---|
Fórmula molecular |
C6H8N8 |
Peso molecular |
192.18 g/mol |
Nombre IUPAC |
5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |
InChI |
InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |
Clave InChI |
HFEJGPOJWWISRP-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CC1=NNN=N1)C2=NNN=N2 |
SMILES canónico |
C(C=CCC1=NNN=N1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
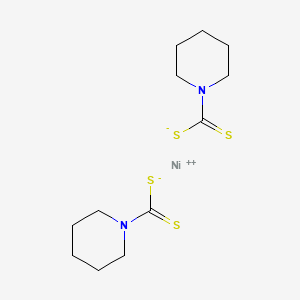

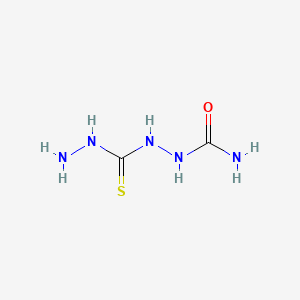


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
